1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding the chloro and fluoro substituents through electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.
Ethoxylation: Introducing the ethoxy group via nucleophilic substitution reactions, often using ethyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide for ethoxylation.
Oxidation: Potassium permanganate for oxidizing the ethoxy group.
Major Products
Reduction: 1-Chloro-2-ethoxy-3-fluoro-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Chloro-2-carboxy-3-fluoro-4-nitrobenzene.
Scientific Research Applications
1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can engage in electrophilic aromatic substitution reactions. The ethoxy group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluoro-3-nitrobenzene: Lacks the ethoxy group, making it less versatile in nucleophilic substitution reactions.
1-Chloro-2-ethoxy-4-nitrobenzene: Lacks the fluoro group, affecting its reactivity in electrophilic aromatic substitution.
1-Fluoro-2-ethoxy-3-nitrobenzene: Lacks the chloro group, altering its chemical properties and reactivity.
Uniqueness
1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLLDMVWQKAJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.